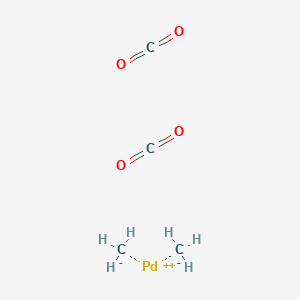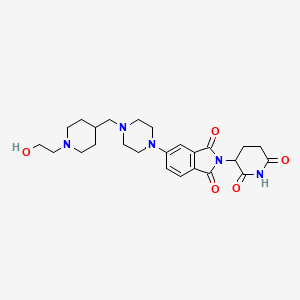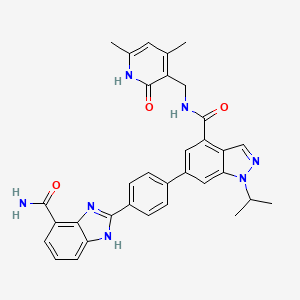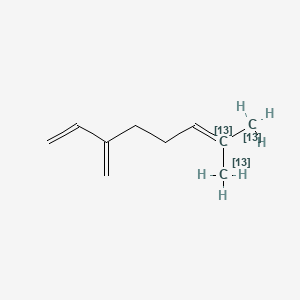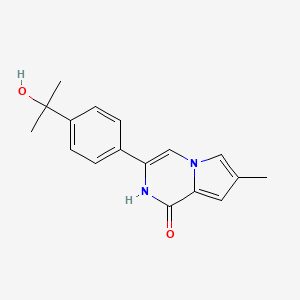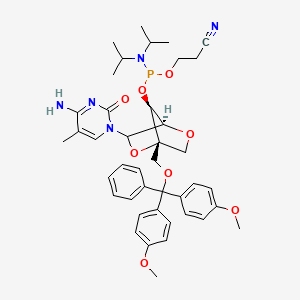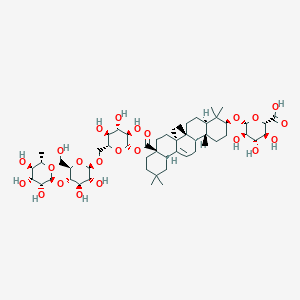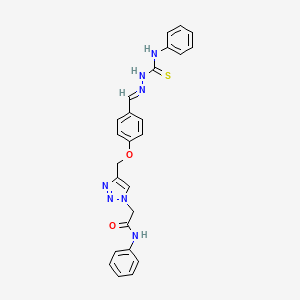
Kiss2 peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kiss2 peptide is a neuropeptide that plays a crucial role in the regulation of reproductive functions in vertebrates. It is a product of the kiss2 gene, which is a paralog of the kiss1 gene. This compound interacts with its cognate receptor, G protein-coupled receptor 54 (GPR54), to stimulate the secretion of gonadotropin-releasing hormone (GnRH) in non-mammalian species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kiss2 peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is automated to ensure high efficiency and yield. The process is optimized for scalability, with stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Kiss2 peptide can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Substitution reactions involving the modification of side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various alkylating agents under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptide with altered side chains.
Applications De Recherche Scientifique
Kiss2 peptide has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the regulation of reproductive functions and its interaction with GnRH neurons.
Medicine: Potential therapeutic applications in treating reproductive disorders and hormone-related conditions.
Industry: Utilized in the development of peptide-based drugs and as a research tool in neuroendocrinology
Mécanisme D'action
Kiss2 peptide exerts its effects by binding to the G protein-coupled receptor 54 (GPR54) on the surface of GnRH-secreting neurons. This interaction activates intracellular signaling pathways, including the protein kinase A (PKA) and protein kinase C (PKC) pathways, leading to the secretion of GnRH. The released GnRH then stimulates the anterior pituitary to secrete gonadotropins, which regulate reproductive functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Kiss1 peptide: Another product of the kiss1 gene, which also interacts with GPR54 but is primarily found in mammals.
GnRH: A decapeptide that directly stimulates the secretion of gonadotropins from the anterior pituitary.
Uniqueness of Kiss2 Peptide
This compound is unique in its ability to activate kisspeptin receptor signaling pathways in non-mammalian species. Unlike Kiss1 peptide, which is primarily involved in mammalian reproduction, this compound has a broader role in regulating reproductive functions across various vertebrate species .
Propriétés
Formule moléculaire |
C63H84N16O12 |
|---|---|
Poids moléculaire |
1257.4 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanediamide |
InChI |
InChI=1S/C63H84N16O12/c1-37(2)29-45(58(87)73-43(25-15-27-70-63(68)69)57(86)74-44(54(67)83)31-39-19-9-4-10-20-39)72-53(82)36-71-56(85)46(32-40-21-11-5-12-22-40)77-61(90)50-26-16-28-79(50)62(91)49(35-52(66)81)78-59(88)47(33-41-23-13-6-14-24-41)76-60(89)48(34-51(65)80)75-55(84)42(64)30-38-17-7-3-8-18-38/h3-14,17-24,37,42-50H,15-16,25-36,64H2,1-2H3,(H2,65,80)(H2,66,81)(H2,67,83)(H,71,85)(H,72,82)(H,73,87)(H,74,86)(H,75,84)(H,76,89)(H,77,90)(H,78,88)(H4,68,69,70)/t42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
Clé InChI |
OPHCETYYIZKRLA-YKPIBRNVSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


